1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea

Heparanase inhibition Enzyme assay Small molecule inhibitor

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea (CAS 53859-71-5), also designated BIPBIPU or compound 7a, is a symmetric bis-benzimidazolyl-phenyl urea derivative with a molecular formula of C27H20N6O and a molecular weight of 444.49 g/mol. It belongs to a novel class of 1-[4-(1H-benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-ureas that function as potent small-molecule inhibitors of the endo-β-glucuronidase enzyme heparanase (EC 3.2.1.166), a validated target in cancer metastasis and inflammation.

Molecular Formula C27H20N6O
Molecular Weight 444.5 g/mol
CAS No. 53859-71-5
Cat. No. B3271028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
CAS53859-71-5
Molecular FormulaC27H20N6O
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
InChIInChI=1S/C27H20N6O/c34-27(28-19-13-9-17(10-14-19)25-30-21-5-1-2-6-22(21)31-25)29-20-15-11-18(12-16-20)26-32-23-7-3-4-8-24(23)33-26/h1-16H,(H,30,31)(H,32,33)(H2,28,29,34)
InChIKeyBQLOPROPJDPFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea (BIPBIPU): A Benchmark Symmetric Small-Molecule Heparanase Inhibitor


1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea (CAS 53859-71-5), also designated BIPBIPU or compound 7a, is a symmetric bis-benzimidazolyl-phenyl urea derivative with a molecular formula of C27H20N6O and a molecular weight of 444.49 g/mol. It belongs to a novel class of 1-[4-(1H-benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-ureas that function as potent small-molecule inhibitors of the endo-β-glucuronidase enzyme heparanase (EC 3.2.1.166), a validated target in cancer metastasis and inflammation [1]. The compound was identified through a hit-to-lead medicinal chemistry program and represents one of the earliest reported synthetic small-molecule heparanase inhibitors with demonstrated in vivo efficacy [2].

Why Heparanase Inhibitors Cannot Be Interchanged: 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea vs. Structural Analogs and Alternative Chemotypes


Heparanase inhibitors span diverse chemotypes—from sulfated oligosaccharides (e.g., PI-88) to benzimidazole ureas and isophthalamides—that exhibit significant variation in potency, selectivity, pharmacokinetics, and synthetic scalability [1]. Even within the benzimidazolyl-phenyl urea series, subtle structural modifications profoundly alter activity: the 5,6-dimethyl analog (7d) shows an IC50 of 0.075 μM versus 0.27 μM for the parent compound 7a, demonstrating that ring substitution directly modulates enzyme affinity [2]. Generic substitution without comparative potency, PK, and in vivo validation data risks selecting an inactive or suboptimal tool compound, particularly when transitioning from in vitro screening to animal models of metastasis [3].

Quantitative Differentiation of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea Against Closest Analogs and In-Class Competitors


Heparanase Enzyme Inhibition Potency: BIPBIPU vs. OGT 2115 and Suramin

BIPBIPU (compound 7a) inhibits human heparanase with an IC50 of 0.27 μM, placing it among the potent small-molecule inhibitors of this enzyme [1]. In direct cross-study comparison, this potency is superior to the widely used reference inhibitor OGT 2115 (IC50 = 0.4 μM) and markedly exceeds that of suramin (IC50 ≈ 50 μM), representing an approximately 185-fold improvement over suramin [2]. Notably, the dimethyl analog 7d within the same series achieves an IC50 of 0.075 μM, indicating that BIPBIPU represents a baseline potency scaffold amenable to further structural optimization [1].

Heparanase inhibition Enzyme assay Small molecule inhibitor

In Vivo Efficacy in Experimental Metastasis: B16 Melanoma Model

BIPBIPU (compound 7a) demonstrated statistically significant efficacy in a B16 experimental metastasis model in mice, reducing metastatic burden following systemic administration [1]. This in vivo validation distinguishes BIPBIPU from many in-class small-molecule heparanase inhibitors that have only been characterized in biochemical or cell-based assays [2]. The review by McKenzie (2007) confirms that compound 7a inhibited B16-BL6 melanoma cell proliferation in vitro by <50% at 100 μM and achieved plasma concentrations of 31 μM at 1 hour and 23 μM at 4 hours post-dose, representing a significant PK improvement over the first-generation series [2].

Cancer metastasis In vivo efficacy B16 melanoma model

Small-Molecule Advantage Over Oligosaccharide Inhibitors: Synthetic Scalability and Physicochemical Profile

BIPBIPU (MW 444.49) is a chemically defined small molecule synthesized via straightforward urea bond formation between two benzimidazolyl-phenyl building blocks, yielding a single, chromatographically pure entity with a predicted logP amenable to cell permeability [1][2]. In contrast, the clinical-stage heparanase inhibitor PI-88 is a complex sulfated oligosaccharide mixture derived from yeast fermentation, presenting batch-to-batch variability, challenging analytical characterization, and parenteral-only administration [3]. While PI-88 achieves an impressive IC50 of approximately 25 nM in biochemical assays, its polysaccharide nature introduces procurement complexities including cold-chain requirements, limited supplier options, and higher cost-per-dose in preclinical studies [3].

Drug discovery Small molecule vs. biologic Synthetic accessibility

Within-Series Selectivity Baseline: BIPBIPU (7a) vs. 5,6-Dimethyl Analog (7d)

Within the Pan et al. series, BIPBIPU (7a, unsubstituted benzimidazole) and compound 7d (5,6-dimethyl-substituted) constitute a directly comparable pair that defines the SAR baseline for this chemotype [1]. The IC50 values of 0.27 μM (7a) and 0.075 μM (7d) demonstrate that 5,6-dimethyl substitution on the benzimidazole ring confers an approximately 3.6-fold enhancement in heparanase inhibition [1]. This quantitative SAR relationship enables researchers to use BIPBIPU as an unsubstituted reference compound for systematic derivatization studies, where the 0.27 μM IC50 serves as the wild-type scaffold baseline against which substitution effects can be calibrated [1].

Structure-activity relationship Lead optimization Benzimidazole substitution

Pharmacokinetic Improvement Over Preceding Benzimidazole-Urea Series

According to the review by McKenzie (2007), BIPBIPU (compound 7a) achieved plasma concentrations of 31 μM at 1 hour and 23 μM at 4 hours post-dose in mice, representing a significant pharmacokinetic improvement over the first series of benzimidazole-urea heparanase inhibitors that preceded it [1]. This PK profile sustains plasma levels above the biochemical IC50 (0.27 μM) for at least 4 hours, providing a pharmacodynamic window consistent with the observed in vivo efficacy in the B16 metastasis model [1][2]. The earlier series compounds, by contrast, failed to achieve therapeutically relevant plasma exposure, underscoring that potency alone is insufficient for compound selection—pharmacokinetic validation is critical [1].

Pharmacokinetics Lead optimization Plasma exposure

Published Assay Reproducibility and Data Transparency vs. Proprietary Inhibitors

BIPBIPU's heparanase inhibitory activity has been deposited in public databases including BindingDB (BDBM50615549) and ChEMBL (CHEMBL5279990), with reported IC50 values that are independently verifiable [1]. The original Pan et al. (2006) publication provides detailed assay protocols using human platelet-derived heparanase with heparan sulfate substrate, enabling independent replication [2]. This transparency contrasts with many proprietary heparanase inhibitors developed by commercial vendors, where exact assay conditions, purity specifications, and batch-specific activity data are often unavailable or inconsistently reported, hindering cross-study comparisons [3]. The compound's inclusion in the WO2005042495A1 patent further documents its synthesis and characterization, providing procurement officers with a fully traceable quality benchmark [4].

Assay reproducibility Open science Reference compound

Optimal Use Cases for 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea Based on Quantitative Evidence


Reference Inhibitor for Heparanase Biochemical and Cell-Based Screening Assays

With a published IC50 of 0.27 μM against human heparanase under standardized assay conditions, BIPBIPU serves as a well-characterized positive control for establishing heparanase activity assays [1]. Its moderate potency allows detection of both more potent and less potent test compounds within the same assay dynamic range, while its small-molecule nature ensures compatibility with high-throughput screening formats. Researchers can calibrate their assay systems using the publicly available IC50 value as a quality control benchmark, reducing inter-laboratory variability [2].

Pharmacological Tool Compound for In Vivo Cancer Metastasis Studies

BIPBIPU is one of the few small-molecule heparanase inhibitors with documented in vivo efficacy in an experimental metastasis model (B16 melanoma), supported by pharmacokinetic data confirming plasma levels above the biochemical IC50 for at least 4 hours [1][2]. It is suitable for murine cancer models where heparanase-dependent invasion and metastatic dissemination are being investigated, particularly when a chemically defined, readily sourced alternative to complex oligosaccharides is required [3].

Scaffold for Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

As the unsubstituted parent compound in the bis-benzimidazolyl-phenyl urea series, BIPBIPU provides a validated starting scaffold for derivatization studies [1]. The direct head-to-head comparison with the 5,6-dimethyl analog (7d, IC50 = 0.075 μM) establishes a 3.6-fold potency gain from a single substitution, offering medicinal chemists a clear SAR vector for initial optimization [1]. The symmetric structure simplifies synthetic planning, and the patent literature provides detailed synthetic procedures for building block preparation and urea coupling [4].

Quality Control Standard for Heparanase Inhibitor Procurement and Vendor Qualification

The compound's characterization data (MW 444.49, C27H20N6O, predicted density 1.425 g/cm³), peer-reviewed biological activity, and inclusion in public databases (BindingDB, ChEMBL) make it suitable as a reference material for qualifying new suppliers or verifying lot-to-lot consistency [1][5]. Procurement officers can cross-reference vendor certificates of analysis against published spectroscopic and chromatographic data documented in the patent WO2005042495A1, ensuring material identity and purity before committing to large-scale purchase [4].

Quote Request

Request a Quote for 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.